molecular formula C23H27ClO7 B1247725 6'-Chloro-10alpha-hydroxymelleolide

6'-Chloro-10alpha-hydroxymelleolide

Cat. No.: B1247725
M. Wt: 450.9 g/mol
InChI Key: QXPGYRDUXBYJHG-NDVLAHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloro-10alpha-hydroxymelleolide is a natural product found in Armillaria novae-zelandiae with data available.

Scientific Research Applications

Antimicrobial and Antifungal Properties

6'-Chloro-10alpha-hydroxymelleolide, a protoilludane sesquiterpene aryl ester isolated from Armillaria novae-zelandiae, has been identified for its antibacterial and antifungal activities. This compound represents a noteworthy area of study in the search for new antimicrobial agents, particularly in addressing drug-resistant strains of bacteria and fungi (Cremin et al., 2000).

Biological Activity in Plant Growth Inhibition

Research has shown that compounds isolated from the culture broth of Armillaria sp., including melleolide derivatives similar to this compound, exhibit significant inhibitory effects on plant growth. Such findings are crucial for developing bioactive agents in agriculture, potentially leading to the creation of natural herbicides or growth regulators (Kobori et al., 2015).

Influence on Melatonin Metabolism

Studies exploring the metabolism of melatonin have identified compounds structurally related to this compound. These studies provide insights into the enzymatic processes that influence melatonin levels in biological systems, which are essential for understanding sleep patterns and circadian rhythms (Aldhous & Arendt, 1988).

Potential Applications in Cancer Research

The structure-activity relationships of melleolide antibiotics, which include compounds similar to this compound, have been studied for their cytotoxic properties. These studies are critical for developing new therapeutic agents in cancer treatment, offering a potential pathway for creating more effective and targeted drugs (Bohnert et al., 2014).

Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

[(2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2a,7-dihydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C23H27ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,9,11,15,17,19,26-28,30H,7-8H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1

InChI Key

QXPGYRDUXBYJHG-NDVLAHOZSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)C=O)O)C

Synonyms

melleolide L
melleolide-L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Chloro-10alpha-hydroxymelleolide
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Reactant of Route 6
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